Retrosynthetic Analysis and Methodological Framework for 3-(1H-imidazol-4-ylmethyl)-2-methylbenzenemethanol
Pharmacological Context & Structural Rationale The compound 3-(1H-imidazol-4-ylmethyl)-2-methylbenzenemethanol (commonly referred to as 3-hydroxy detomidine ) is the primary, active phase-I metabolite of the veterinary α...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context & Structural Rationale
The compound 3-(1H-imidazol-4-ylmethyl)-2-methylbenzenemethanol (commonly referred to as 3-hydroxy detomidine ) is the primary, active phase-I metabolite of the veterinary
α2
-adrenergic agonist detomidine. In the context of drug development and equestrian doping control, synthesizing this specific metabolite is critical for establishing accurate pharmacokinetic profiling and developing certified reference materials .
Structurally, the molecule presents a unique synthetic challenge: it requires the precise construction of a methylene bridge linking an imidazole ring to a functionalized benzene ring, while strictly preserving a primary benzylic alcohol. Any synthetic route must employ orthogonal chemoselectivity to prevent the over-reduction of the primary alcohol while successfully deoxygenating the bridging secondary carbinol.
Retrosynthetic Strategy
To achieve high atom economy and scalability, a highly convergent retrosynthetic approach is employed. The strategy relies on a late-stage C-C bond formation via a Grignard addition, followed by an elegant cascade deoxygenation-deprotection sequence.
Figure 1: Retrosynthetic disconnection strategy for 3-hydroxy detomidine.
Disconnection Logic:
FGI (Global Deprotection): The target molecule is derived from a globally protected precursor to shield the basic imidazole nitrogens and the primary alcohol during organometallic steps.
Selective Deoxygenation: The methylene bridge is disconnected to a secondary carbinol. This is the crux of the synthesis—exploiting the thermodynamic stability of a bis-aryl carbocation.
C-C Disconnection: The carbinol is cleanly disconnected into two commercially viable synthons: a Grignard reagent (Synthon B) and a protected imidazole carboxaldehyde (Synthon A).
Forward Synthesis & Mechanistic Causality
The forward synthesis is engineered not just to produce the molecule, but to serve as a self-validating system where each step's success is governed by fundamental physical organic chemistry.
Preparation of the Grignard Synthon
The synthesis commences with the reduction of 3-bromo-2-methylbenzoic acid. Borane-THF (
BH3⋅THF
) is selected over
LiAlH4
. The causality here is critical:
LiAlH4
carries a high risk of premature debromination via hydride attack on the electron-deficient brominated ring, whereas borane is highly chemoselective for carboxylic acids. The resulting alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS is specifically chosen because it is robust enough to survive the highly basic Grignard formation, yet highly labile under the acidic conditions planned for the final cascade step.
C-C Bond Formation
The Grignard reagent is generated and reacted with 1-trityl-1H-imidazole-4-carboxaldehyde . The bulky trityl group is not merely a protecting group; it is a steric director. It actively prevents the coordination of the organomagnesium species to the basic imidazole nitrogens, which would otherwise stall the nucleophilic addition and lead to unreacted starting materials.
Cascade Deoxygenation and Global Deprotection
Treatment of the carbinol intermediate with triethylsilane (
Et3SiH
) and trifluoroacetic acid (TFA) triggers a highly efficient, three-part cascade :
N-Detritylation: TFA rapidly cleaves the trityl group. The resulting trityl cation is intercepted by
Et3SiH
to form inert triphenylmethane.
O-Desilylation: The TBDMS group is cleaved, unveiling the primary benzylic alcohol.
Selective Deoxygenation: The secondary bis-aryl carbinol is protonated and loses water to form a highly resonance-stabilized carbocation (delocalized across both the phenyl and imidazole rings).
Et3SiH
delivers a hydride exclusively to this position. The primary benzylic alcohol remains untouched because its corresponding carbocation is significantly higher in energy and cannot form at
0∘C
.
Figure 2: Forward synthesis workflow highlighting the cascade deoxygenation.
Quantitative Data & Yield Optimization
The following table summarizes the optimized conditions, isolated yields, and the analytical validation metrics required to verify each transformation.
Step
Transformation
Reagents / Conditions
Time
Isolated Yield
Validation Metric (Self-Validating)
1
Borane Reduction
BH3⋅THF
(1.5 eq), THF,
0∘C→RT
4 h
95%
IR: Loss of
C=O
(
1680 cm−1
), gain of
O-H
(
3300 cm−1
)
2
Silyl Protection
TBDMSCl (1.2 eq), Imidazole (2.0 eq), DMF, RT
2 h
92%
1H
NMR: Appearance of 9H singlet at
∼0.9 ppm
3
Grignard Addition
Mg (1.5 eq), THF, reflux; then Aldehyde,
0∘C
3 h
78%
MS:
m/z
shift corresponding to carbinol adduct
4
Cascade Deox./Deprot.
Et3SiH
(3.0 eq), TFA (10.0 eq), DCM,
0∘C
2 h
81%
1H
NMR: Loss of carbinol methine, gain of 2H singlet (
∼3.9 ppm
)
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2-methylbenzyl alcohol
Charge a flame-dried flask with 3-bromo-2-methylbenzoic acid (1.0 eq) and anhydrous THF (
0.2 M
).
Cool the reaction to
0∘C
under argon. Add
BH3⋅THF
(1.5 eq) dropwise to control the evolution of
H2
gas.
Warm to room temperature and stir for 4 hours.
Validation Check: Quench a
0.1 mL
aliquot with MeOH and analyze via TLC (Hexanes/EtOAc 1:1). The disappearance of the baseline streak (acid) and appearance of a distinct spot (
Rf=0.4
) validates completion.
Quench the bulk reaction slowly with MeOH, concentrate in vacuo, and partition between EtOAc and
1M HCl
. Dry the organic layer over
Na2SO4
and evaporate to yield the product.
Dissolve the alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (
0.5 M
) at
0∘C
.
Add TBDMSCl (1.2 eq) in portions. Stir at room temperature for 2 hours.
Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The product is highly non-polar (
Rf≈0.8
).
Dilute with water to precipitate the product or extract with diethyl ether. Wash the organic phase extensively with brine to remove DMF. Purify via short-pad silica gel chromatography.
Protocol 3: Grignard Addition
In a dry flask, add Mg turnings (1.5 eq) and a catalytic crystal of
I2
. Add a solution of the brominated TBDMS ether (1.2 eq) in THF (
0.5 M
). Reflux for 1 hour until Mg is consumed.
Cool the dark Grignard solution to
0∘C
.
Dropwise, add a solution of 1-trityl-1H-imidazole-4-carboxaldehyde (1.0 eq) in THF. Stir for 3 hours at room temperature.
Quench with saturated aqueous
NH4Cl
. Extract with EtOAc.
Validation Check:
1H
NMR of the crude mixture must show a new methine proton signal (
∼5.8 ppm
) corresponding to the secondary alcohol.
Protocol 4: Cascade Deoxygenation and Deprotection
Dissolve the carbinol intermediate (1.0 eq) in anhydrous DCM (
0.1 M
).
Add
Et3SiH
(3.0 eq) and cool the mixture to
0∘C
.
Add TFA (10.0 eq) dropwise. The solution will transiently turn bright yellow/orange (indicating the formation of the trityl and bis-aryl carbocations) before fading.
Stir at
0∘C
for exactly 2 hours to prevent any parasitic reduction of the primary alcohol.
Validation Check: TLC (DCM/MeOH 9:1 with
1% NH4OH
). The byproduct triphenylmethane will elute at the solvent front, while the highly polar target molecule will stay near the baseline (
Rf≈0.2
).
Concentrate in vacuo. Purify the residue via reverse-phase preparative HPLC (Water/MeCN with
0.1% TFA
) to isolate 3-(1H-imidazol-4-ylmethyl)-2-methylbenzenemethanol as its TFA salt.
References
Grimsrud, K. N., Mama, K. R., Thomasy, S. M., & Stanley, S. D. "Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses." Equine Veterinary Journal, 2009.[Link]
Holmes, J. C., et al. "Synthesis and Characterization of Deuterated Detomidine for Use in Equine Medication Regulation." Journal of Labelled Compounds and Radiopharmaceuticals, 2026.[Link]
Exploratory
Technical Guide: Spectroscopic Characterization of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol
Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol (Molecular Formula: C₁₂H₁₄N₂O, Molecular Weight: 2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol (Molecular Formula: C₁₂H₁₄N₂O, Molecular Weight: 202.26 g/mol ). As this molecule is not extensively documented in public spectral libraries, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. The guide integrates foundational spectroscopic principles with predictive data analysis for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies are explained to provide a framework for empirical validation, ensuring a high degree of scientific integrity and utility in a research and development setting.
Introduction and Molecular Structure Analysis
3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol is a multifunctional organic compound featuring a substituted benzyl alcohol core. The unique arrangement of a methyl group ortho to the hydroxymethyl group, and an imidazol-4-ylmethyl substituent at the meta position, creates a distinct chemical environment. Accurate structural confirmation is paramount for its use in medicinal chemistry, materials science, or as a synthetic intermediate. Spectroscopic analysis provides the definitive "fingerprint" of the molecule.
The key structural features to be identified are:
A trisubstituted benzene ring: Expect complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
A primary alcohol (-CH₂OH): Look for characteristic signals in ¹H NMR, ¹³C NMR, and a strong, broad O-H stretch in the IR spectrum.
Two distinct methylene bridges (-CH₂-): One benzylic alcohol and one linking the aromatic and imidazole rings.
An imidazole ring: A five-membered aromatic heterocycle with unique proton and carbon signals.
A methyl group (-CH₃): A singlet in the aliphatic region of the ¹H NMR spectrum.
The elucidation of this structure relies on the synergistic interpretation of data from multiple spectroscopic techniques, as detailed in the following sections.
Proton (¹H) Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. The predicted spectrum for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol in a common solvent like CDCl₃ would exhibit several key signals.[1]
Expected Chemical Shifts (δ) and Multiplicities:
Proton Assignment
Expected δ (ppm)
Multiplicity
Integration
Rationale & Expert Insights
Imidazole H-2
~7.7 - 7.9
Singlet (s)
1H
The proton at C-2 of the imidazole ring is typically the most deshielded due to the influence of two adjacent nitrogen atoms.[2]
Aromatic H (H-6)
~7.2 - 7.4
Doublet (d)
1H
This proton is ortho to the electron-donating methyl and para to the imidazolylmethyl group, leading to a complex shift. Coupling will be to H-5.
Aromatic H (H-4, H-5)
~7.0 - 7.2
Multiplet (m)
2H
These protons on the benzene ring will show complex splitting due to coupling with each other and adjacent protons. Their signals are likely to overlap.[3]
Imidazole H-5
~6.8 - 7.0
Singlet (s)
1H
The proton at C-5 of the imidazole ring is generally found upfield relative to the H-2 proton.
Benzylic Alcohol (-CH₂OH)
~4.6 - 4.8
Singlet (s)
2H
These benzylic protons are adjacent to an oxygen atom, shifting them downfield. In the absence of chiral centers, they are equivalent and appear as a singlet.[4]
Imidazolylmethyl (-CH₂-Im)
~3.9 - 4.1
Singlet (s)
2H
These benzylic protons are adjacent to the imidazole ring, resulting in a downfield shift.
Methyl (-CH₃)
~2.2 - 2.4
Singlet (s)
3H
The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic methyl region.[5]
Alcohol (-OH)
Variable (broad)
Broad Singlet (br s)
1H
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It often appears as a broad singlet.[1]
Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule. With 12 carbon atoms in the structure, up to 12 distinct signals are expected in the proton-decoupled spectrum, assuming no accidental overlap.
Expected Chemical Shifts (δ):
Carbon Assignment
Expected δ (ppm)
Rationale & Expert Insights
Aromatic C (quaternary, C-1, C-2, C-3)
~135 - 142
The signals for the substituted aromatic carbons are downfield. Their exact assignment requires advanced 2D NMR techniques (HMBC, HSQC).
Imidazole C-2
~135 - 138
The C-2 carbon, positioned between two nitrogen atoms, is characteristically downfield in the imidazole ring.
Aromatic CH (C-4, C-5, C-6)
~125 - 130
Aromatic carbons bearing a proton typically resonate in this region.[6][7]
Imidazole C-4 (quaternary)
~130 - 135
The substituted carbon of the imidazole ring.
Imidazole C-5
~115 - 120
This carbon is typically the most upfield of the imidazole ring carbons.
Benzylic Alcohol (-CH₂OH)
~62 - 65
The carbon of the primary alcohol is shielded relative to aromatic carbons but deshielded by the attached oxygen.[8]
Imidazolylmethyl (-CH₂-Im)
~30 - 35
The methylene bridge carbon attached to the imidazole ring.
Methyl (-CH₃)
~18 - 22
The benzylic methyl carbon appears in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
Frequency (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
Expert Insights
3500 - 3200
O-H Stretch (H-bonded)
Alcohol (-OH)
Strong, Broad
The broadness of this peak is a classic indicator of hydrogen bonding in alcohols.[9][10]
3150 - 3050
C-H Stretch
Aromatic & Imidazole
Medium
The C-H stretches for sp² hybridized carbons appear just above 3000 cm⁻¹.[11][12]
3000 - 2850
C-H Stretch
Aliphatic (-CH₃, -CH₂-)
Medium-Strong
The C-H stretches for sp³ hybridized carbons are found just below 3000 cm⁻¹.[9][12]
1600 - 1475
C=C & C=N Stretch
Aromatic & Imidazole Ring
Medium-Weak
These absorptions confirm the presence of the aromatic systems.[11][13]
1300 - 1000
C-O Stretch
Primary Alcohol
Strong
This strong absorption is characteristic of the C-O single bond in the alcohol moiety.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. In a typical Electron Ionization (EI) experiment, a distinct molecular ion peak and several characteristic fragment ions would be expected.
Expected m/z Values and Fragmentation Pathways:
Molecular Ion (M⁺∙): m/z = 202. This peak confirms the molecular weight of the compound. Its presence is expected to be moderate to strong.[14][15]
[M-1]⁺: m/z = 201. Loss of a hydrogen radical, often from one of the benzylic positions.
[M-17]⁺: m/z = 185. Loss of a hydroxyl radical (∙OH) from the benzylic alcohol.
[M-31]⁺: m/z = 171. Loss of the ∙CH₂OH radical.
Benzylic Cleavage (Base Peak): m/z = 121. Cleavage of the bond between the imidazolylmethyl group and the benzene ring is a highly favorable fragmentation pathway, leading to the formation of the [M - C₄H₅N₂]⁺ ion (the 2-methyl-3-(hydroxymethyl)benzyl cation). This is often the most abundant ion (the base peak).
Tropylium-type ion: m/z = 91. A common fragment in molecules containing a benzyl group, formed through rearrangement after loss of the imidazole and alcohol functionalities.
Imidazole Fragments: m/z = 81. Cleavage of the bond between the methylene bridge and the benzene ring can yield the imidazolylmethyl cation [C₄H₅N₂]⁺. Further fragmentation of the imidazole ring itself can occur, though the ring is relatively stable.[16][17]
Experimental Protocols & Methodologies
To empirically validate the predicted data, the following standard protocols should be employed.[18]
A. NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.[19]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
B. Infrared (IR) Spectroscopy
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample scan.
C. Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is standard for providing detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that will prominently show the protonated molecular ion [M+H]⁺ at m/z = 203.
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol is not a linear process but an integrated workflow where each piece of data corroborates the others.
The Medicinal Chemistry of Benzenemethanol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract Benzenemethanol, a fundamental aromatic alcohol, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This in-depth technical g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Benzenemethanol, a fundamental aromatic alcohol, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of benzenemethanol derivatives, exploring their synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the rational design and development of novel therapeutics based on the benzenemethanol core.
Introduction: The Enduring Potential of the Benzenemethanol Scaffold
The benzenemethanol scaffold, characterized by a hydroxylmethyl group attached to a benzene ring, is a privileged structure in drug discovery. Its inherent properties, including its role as a versatile solvent and preservative, have long been recognized in the pharmaceutical industry.[1][2] However, the true potential of this scaffold lies in the diverse pharmacological activities exhibited by its derivatives. These compounds serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and have demonstrated intrinsic therapeutic efficacy.[3]
This guide will delve into the medicinal chemistry of benzenemethanol derivatives, moving beyond their conventional applications to explore their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will examine the chemical strategies employed to modify the benzenemethanol core and the resulting impact on biological activity, providing a foundation for the future design of next-generation therapeutics.
Synthetic Strategies for Benzenemethanol Derivatives
The chemical tractability of the benzenemethanol scaffold allows for a multitude of synthetic modifications. The hydroxyl group and the aromatic ring are the primary sites for derivatization, enabling the generation of diverse chemical libraries for biological screening.
Esterification and Etherification of the Hydroxyl Group
A common and straightforward approach to derivatize benzenemethanol is through the esterification or etherification of the hydroxyl group. These reactions are typically high-yielding and allow for the introduction of a wide variety of functional groups, which can significantly impact the compound's lipophilicity, steric profile, and ability to interact with biological targets.
Experimental Protocol: Enzymatic Synthesis of Benzenemethanol Esters [4]
This protocol describes a green chemistry approach to the synthesis of benzenemethanol esters using enzymatic catalysis.
Reaction Setup: In a suitable vessel, combine the selected benzenemethanol derivative (1 mmol), an acyl donor (e.g., vinyl acetate, 1.1 mmol), and a lipase (e.g., Candida antarctica lipase B, 10% w/w of substrates) in an organic solvent (e.g., 10 mL of isooctane).
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant agitation for 24-72 hours.
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Upon completion, filter off the enzyme. Remove the solvent under reduced pressure. Purify the resulting ester by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization: Characterize the purified ester using spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.
Substitution on the Benzene Ring
The aromatic ring of benzenemethanol is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and steric bulk of the molecule. The directing effects of the hydroxylmethyl group and any existing substituents on the ring must be considered to achieve the desired regioselectivity.
Benzenemethanol Derivatives in Oncology
The development of novel anticancer agents is a critical area of research. Several benzenemethanol derivatives have emerged as promising candidates, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer effects of benzenemethanol derivatives are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.
Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription.[5] Certain heterocyclic derivatives synthesized from benzenemethanol precursors have been shown to inhibit topoisomerase I and II.[6] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[7]
Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis.[8] Benzenemethanol derivatives have been shown to induce apoptosis in cancer cells, often through the activation of caspase cascades and the disruption of mitochondrial function.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[8]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the benzenemethanol scaffold plays a critical role in determining the anticancer potency of its derivatives.
Table 1: Representative SAR data for benzenemethanol derivatives against the MCF-7 breast cancer cell line. The data illustrates the impact of substituent position and nature on cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening[3][9][10][11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the benzenemethanol derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Applications of Benzenemethanol Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzenemethanol and its derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4][9][10]
Mechanism of Antimicrobial Action
The antimicrobial activity of benzenemethanol derivatives is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of these compounds plays a significant role in their ability to penetrate microbial cell walls.[11]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The nature and position of substituents on the benzenemethanol ring influence the antimicrobial spectrum and potency.
Table 2: Representative antimicrobial activity data for benzenemethanol derivatives, highlighting the influence of substituents on activity against Gram-positive and Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[16]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
Serial Dilution: Prepare two-fold serial dilutions of the benzenemethanol derivatives in a suitable broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Properties of Benzenemethanol Derivatives
Inflammation is a complex biological response implicated in numerous diseases. Certain benzenemethanol derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
Mechanism of Anti-inflammatory Action: Targeting COX Enzymes
A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] Some benzenemethanol derivatives have been investigated for their potential to act as COX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[1][2][4][18][19]
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory environment for at least one week.
Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control such as indomethacin, and test compound groups). Administer the test compounds and controls orally or intraperitoneally.
Induction of Edema: After a set period (e.g., 1 hour) following treatment, inject a sterile solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Pharmacokinetics and Drug Development Considerations
For any benzenemethanol derivative to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as an acceptable toxicity profile.[14][15] In silico ADMET prediction tools can be valuable in the early stages of drug discovery to identify candidates with a higher probability of success.[16]
Conclusion and Future Perspectives
The benzenemethanol scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse biological activities of its derivatives, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of benzenemethanol-based therapeutics.
Visualizations
Caption: Mechanisms of anticancer action of benzenemethanol derivatives.
Caption: Mechanisms of antimicrobial action of benzenemethanol derivatives.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
ATAMAN KIMYA. BENZENEMETHANOL. Available from: [Link]
ChemicalCell. Benzenemethanol,3,4-Dimethyl-Α-Phenyl- CAS NO 14189-53-8. Available from: [Link]
ATAMAN KIMYA. BENZENEMETHANOL. Available from: [Link]
PharmaCompass. Benzenemethanol | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
Fiveable. 5.3 Anticancer drugs - Medicinal Chemistry. Published August 15, 2025. Available from: [Link]
LookChem. China Benzenemethanol / Benzyl alcohol cas 100-51-6 manufacturer and supplier. Available from: [Link]
Ozcan S, Bektas H, Ozturk O, et al. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. PubMed. Published January 1, 2009. Available from: [Link]
Biava M, Porretta GC, Poce G, et al. Synthesis, in vitro, and in vivo biological evaluation and molecular docking simulations of chiral alcohol and ether derivatives. ScienceDirect. Available from: [Link]
ResearchGate. Physicochemical, pharmacokinetic and toxicity (ADMET) properties of the... Available from: [Link]
ChemicalCell. Benzenemethanol,3,4-Dimethyl-Α-Phenyl- CAS NO 14189-53-8. Available from: [Link]
Al-Suhaimi EA, El-Gazzar AR, Al-Ghamdi AM. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PMC. Available from: [Link]
Zieniuk B, Fabiszewska A, Bielecka M, et al. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Published October 17, 2022. Available from: [Link]
Sulaiman M, Hassan Y, Taşkın-Tok T, et al. SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. Published February 21, 2020. Available from: [Link]
Sulaiman M, Hassan Y, Taşkın-Tok T, et al. (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. Published September 2, 2025. Available from: [Link]
Zieniuk B, Fabiszewska A, Bielecka M, et al. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. ResearchGate. Published October 13, 2025. Available from: [Link]
Kumar G, Sharma A, Goyal R, et al. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. PubMed. Published October 15, 2020. Available from: [Link]
Qiu Y, Chen Y, He H, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Published May 23, 2023. Available from: [Link]
Karkute, P., Kulkarni, A., & Degani, M. S. (2017). Design and development of topoisomerase inhibitors using molecular modelling studies. Journal of Applied Pharmaceutical Science, 7(09), 001-011.
Ekins S, Mestres J, Testa B. Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Bentham Science. Available from: [Link]
Oyedele AS, Fatoki TH, Dalvie E, et al. Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. Scientific Research Publishing. Published June 30, 2023. Available from: [Link]
Mariappan G, Saha BP, Sutharson L, et al. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ScienceDirect. Published September 1, 2011. Available from: [Link]
Wadavkar S, Borhade S, Surawase V, et al. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Published November 14, 2021. Available from: [Link]
Mariappan, G., Saha, B. P., Sutharson, L., Singh, A. K., Garg, S., & Pandey, R. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Saudi Pharmaceutical Journal, 19(4), 241-247.
Chikhalia, K. H., Patel, M. J., & Vashi, D. B. (2013). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 37(11), 3656-3664.
Temiz-Arpaci O, Aki-Sener E, Yalcin I, et al. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. ResearchGate. Published December 14, 2022. Available from: [Link]
Alam W, Khan H, Jan MS, et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available from: [Link]
Bouback T, Pokhrel S, Albeshri A, et al. List of pharmacokinetics (ADME) properties includes physicochemical... ResearchGate. Available from: [Link]
Leal B, Huang M, Li C, et al. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. PubMed. Published March 1, 2008. Available from: [Link]
Elmaaty, A. A., Abourehab, M. A. S., El-Sayed, M. A., & Galal, S. A. (2023). Design, synthesis and docking studies of new benzothiophene and benzothienopyran derivatives as topoisomerase I inhibitors with potential immunomodulatory action via cGAS-STING signaling pathway. Bioorganic Chemistry, 134, 106457.
Wadavkar S, Borhade S, Surawase V, et al. (PDF) Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives †. ResearchGate. Published October 15, 2025. Available from: [Link]
ResearchGate. ADMET/Pharmacokinetics properties | Download Scientific Diagram. Available from: [Link]
Application Note: In Vitro Reconstitution and Dosing Protocol for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol
Executive Summary 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol —frequently referred to in pharmacological literature as 3-Hydroxy Detomidine —is the primary hydroxylated metabolite of the veterinary α2 -adrenergic ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol —frequently referred to in pharmacological literature as 3-Hydroxy Detomidine —is the primary hydroxylated metabolite of the veterinary
α2
-adrenergic agonist detomidine[1]. In drug development and cellular profiling, evaluating this specific metabolite is critical for mapping the full pharmacokinetic and pharmacodynamic lifecycle of imidazole-derived sedatives[2].
This application note provides a comprehensive, self-validating protocol for the dissolution, sterilization, and in vitro administration of this compound. Due to the amphiphilic nature of the molecule (combining a lipophilic benzenemethanol core with a polar imidazole ring), precise solvent selection and handling are required to prevent solvent-induced cellular toxicity and ensure experimental reproducibility.
Physicochemical Profiling & Solvent Rationale
To design a robust in vitro assay, researchers must account for the physical properties of the compound. The imidazole ring exhibits tautomerism (making the 4-ylmethyl and 5-ylmethyl designations chemically equivalent in solution)[1]. The compound is most commonly supplied as a hydrochloride (HCl) salt to improve stability.
The Causality of Solvent Selection
While the HCl salt is slightly soluble in water, direct dissolution into aqueous cell culture media is kinetically slow and prone to localized precipitation[3].
Primary Solvent: We utilize Dimethyl Sulfoxide (DMSO) to prepare a highly concentrated master stock (e.g., 10 mM). DMSO efficiently disrupts the hydrogen-bonding network of the crystal lattice, ensuring rapid and complete dissolution[2].
Biological Constraint: The ultimate goal is to dilute this stock into the aqueous culture media such that the final DMSO concentration is ≤ 0.1% (v/v) . Exceeding this threshold can induce osmotic stress, alter cell membrane permeability, and trigger unintended differentiation or apoptosis in sensitive cell lines, thereby confounding the assay results[4].
Ensures complete solvation; must be anhydrous as DMSO is highly hygroscopic[2].
Stock Storage
-20°C to -80°C
Prevents thermal degradation. Must be aliquoted to avoid freeze-thaw cycles[4].
Working Solution
Prepare fresh in media
Aqueous environments promote rapid degradation; do not store diluted media.
Pharmacological Mechanics
As a metabolite of an
α2
-adrenergic agonist, 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol interacts with G-protein coupled receptors (GPCRs)[2]. Understanding this pathway is essential for selecting the appropriate downstream assays (e.g., cAMP quantification or PKA activity assays).
Fig 1. Mechanistic pathway of α2-adrenergic receptor modulation by detomidine metabolites.
Experimental Protocol: Reconstitution and Administration
This protocol is designed as a self-validating system . By incorporating specific filtration materials and strict vehicle controls, the workflow guarantees that any observed cellular phenotype is driven by the compound itself, not by solvent artifacts or microbial contamination.
Fig 2. Step-by-step workflow for the preparation and sterile handling of the compound stock.
Phase 1: Preparation of 10 mM Master Stock
Equilibration: Allow the lyophilized vial of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol HCl to equilibrate to room temperature in a desiccator before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and degrading the compound.
Calculation: To prepare a 10 mM stock, dissolve 2.387 mg of the compound in 1.0 mL of anhydrous, cell-culture grade DMSO.
Dissolution: Vortex the solution for 30–60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 minutes.
Validation Check: The solution must be 100% transparent. Any turbidity indicates incomplete dissolution.
Phase 2: Sterilization and Storage
Filtration: Pass the 10 mM stock through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile tube.
Causality: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters are partially soluble in pure DMSO. Using them will leach toxic polymers into your stock, killing your cells. PTFE is chemically inert to DMSO.
Aliquoting: Divide the sterilized stock into 20–50 µL aliquots in opaque or amber microcentrifuge tubes and store at -80°C[4].
Phase 3: Media Dilution and System Validation (Controls)
Pre-warming: Warm the target cell culture media to 37°C.
Causality: Injecting a room-temperature DMSO stock into cold media causes a rapid drop in solubility, leading to a "solvent crash" where the compound instantly precipitates out of solution.
Dilution: Add the DMSO stock dropwise to the media while swirling to ensure rapid dispersion.
Table 2: Serial Dilution Matrix & Validation Controls
To maintain the self-validating nature of the assay, always run a Vehicle Control alongside your treatment groups.
Target Final Conc.
Volume of Stock Added
Volume of Culture Media
Final DMSO % (v/v)
Validation Status
10 µM
1.0 µL of 10 mM Stock
999 µL
0.1%
Maximum allowable limit.
1 µM
1.0 µL of 1 mM Intermediate
999 µL
0.1%
Safe.
Vehicle Control
1.0 µL of Pure DMSO
999 µL
0.1%
Critical: Must show equal viability to untreated cells.
Note: If the Vehicle Control shows >5% cell death compared to untreated cells, your specific cell line is hypersensitive to DMSO. You must prepare a higher concentration master stock (e.g., 25 mM) to further reduce the final DMSO volume.
References
National Center for Biotechnology Information (PubChem). "3-Hydroxy Detomidine Hydrochloride | CID 71748864". PubChem Database. Available at:[Link]
Application Notes and Protocols for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol as a Chemical Probe for Histamine N-methyltransferase (HNMT)
Introduction: Unveiling a Potential Modulator of Histamine Metabolism In the landscape of chemical biology and drug discovery, the identification of precise molecular tools is paramount to unraveling complex biological p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Potential Modulator of Histamine Metabolism
In the landscape of chemical biology and drug discovery, the identification of precise molecular tools is paramount to unraveling complex biological processes and validating novel therapeutic targets.[1][2] 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol is an imidazole-containing small molecule with structural motifs suggestive of interaction with enzymes that recognize histamine and related endogenous compounds. The imidazole core is a privileged scaffold in medicinal chemistry, known for its role in enzyme inhibition and receptor interaction.[1][2][3] Based on a structural analogy to known inhibitors, we propose the application of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol as a chemical probe to investigate the function and therapeutic potential of Histamine N-methyltransferase (HNMT).
HNMT is a key enzyme in histamine metabolism, responsible for the methylation and subsequent inactivation of histamine in the central nervous system and various peripheral tissues.[4] Dysregulation of histamine levels is implicated in a range of pathological conditions, including allergic reactions, neuroinflammatory disorders, and certain cancers. The development of potent and selective HNMT inhibitors is therefore a critical area of research for creating new therapeutic strategies.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol as a putative HNMT chemical probe. The protocols outlined herein are designed to rigorously validate its potency, selectivity, and cellular activity, adhering to the best practices of chemical probe development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. The following table summarizes the key computed properties of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol.
Property
Value
Source
Molecular Formula
C₁₂H₁₄N₂O
PubChem
Molecular Weight
202.25 g/mol
PubChem
XLogP3-AA
1.6
PubChem
Hydrogen Bond Donor Count
2
PubChem
Hydrogen Bond Acceptor Count
2
PubChem
Rotatable Bond Count
3
PubChem
Proposed Mechanism of Action: Targeting HNMT
The proposed mechanism of action for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol is the competitive inhibition of Histamine N-methyltransferase (HNMT). The imidazole moiety of the compound is hypothesized to mimic the imidazole ring of histamine, allowing it to bind to the active site of HNMT. The substituted benzyl group may further enhance binding affinity through interactions with hydrophobic pockets within the enzyme's active site.
Caption: Proposed competitive inhibition of HNMT by the chemical probe.
Experimental Protocols
The following protocols provide a framework for the validation of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol as a chemical probe for HNMT.
Protocol 1: In Vitro HNMT Inhibition Assay
This protocol details a radiometric assay to determine the in vitro potency of the chemical probe against recombinant human HNMT.
Materials:
Recombinant human HNMT
Histamine dihydrochloride
S-[³H]-Adenosyl-L-methionine (³H-SAM)
3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
Scintillation cocktail
96-well microplates
Liquid scintillation counter
Procedure:
Prepare a serial dilution of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol in the assay buffer.
In a 96-well microplate, add 10 µL of the diluted compound or vehicle (DMSO) to each well.
Add 20 µL of recombinant human HNMT (final concentration ~50 nM) to each well.
Initiate the reaction by adding 20 µL of a substrate mix containing histamine (final concentration 10 µM) and ³H-SAM (final concentration 0.5 µCi/well).
Incubate the plate at 37°C for 30 minutes.
Terminate the reaction by adding 50 µL of 1 M NaOH.
Add 200 µL of a scintillation cocktail that selectively extracts the methylated histamine product.
Seal the plate and incubate at room temperature for 1 hour with gentle shaking.
Measure the radioactivity in each well using a liquid scintillation counter.
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
A [label="Treat cells with probe or vehicle"];
B [label="Heat shock at various temperatures"];
C [label="Lyse cells and separate soluble fraction"];
D [label="Western blot for HNMT"];
E [label="Analyze melting curve shift"];
A -> B -> C -> D -> E;
}
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling
To be a useful chemical probe, 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol must demonstrate high selectivity for HNMT over other methyltransferases and histamine-binding proteins. A counterscreening panel should include, but is not limited to:
Other Methyltransferases: Catechol-O-methyltransferase (COMT), Phenylethanolamine N-methyltransferase (PNMT)
Histamine Receptors: H1, H2, H3, and H4 receptors
Diamine Oxidase (DAO): The other major histamine-metabolizing enzyme.
Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed. [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. [Link]
Histamine N-methyltransferase: Inhibition by monoamine oxidase inhibitors - Mayo Clinic. [Link]
Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC. [Link]
Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. [Link]
Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs | Request PDF - ResearchGate. [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]
Application Notes and Protocols for the Enzymatic Inhibition Assay of Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-
Introduction: The Rationale for Investigating Imidazole-Containing Compounds as Enzyme Inhibitors Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- is a novel chemical entity featuring a core imidazole ring. The imid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Investigating Imidazole-Containing Compounds as Enzyme Inhibitors
Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- is a novel chemical entity featuring a core imidazole ring. The imidazole moiety is a critical pharmacophore in medicinal chemistry due to its ability to engage in a variety of biological interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions present in metalloenzymes.[1] This structural versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] A significant number of these compounds exert their therapeutic effects by inhibiting specific enzymes.[1][4] For instance, imidazole derivatives have been shown to inhibit key enzymes in cancer progression, such as kinases and histone deacetylases.[1][4] Given the established role of the imidazole scaffold in enzyme inhibition, the initial characterization of a novel compound like Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- should include a robust evaluation of its potential as an enzyme inhibitor.
These application notes provide a comprehensive, step-by-step protocol for the in vitro characterization of this novel compound's enzyme inhibitory potential. The guide is designed for researchers, scientists, and drug development professionals and will cover the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition.
Part 1: Initial Screening and IC50 Determination
The first step in characterizing a potential enzyme inhibitor is to determine its potency, which is typically quantified by the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5][6]
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-.
Detailed Protocol for IC50 Determination
This protocol is a general guideline and should be optimized for the specific enzyme being investigated.
Microplate reader (e.g., for absorbance, fluorescence, or luminescence)
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
Reagent Preparation:
Prepare a stock solution of the test compound in 100% DMSO.
Prepare serial dilutions of the test compound stock solution in the assay buffer. It is recommended to perform a 3-fold serial dilution to cover a wide range of concentrations.[7]
Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations. The final DMSO concentration in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.[8]
Assay Setup:
In a 96-well plate, add the following to each well in triplicate:
Assay Buffer
Test compound at various concentrations (for the dose-response curve) or solvent control (for 100% enzyme activity).
Enzyme solution.
Include controls for background signal (no enzyme).
Pre-incubation:
Gently mix the contents of the plate.
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[9]
Reaction Initiation and Incubation:
Initiate the enzymatic reaction by adding the substrate solution to all wells.
Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.
Signal Detection:
Stop the reaction if necessary (e.g., by adding a stop solution).
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader at the appropriate wavelength.
Data Analysis:
Calculate the rate of reaction for each well.
Normalize the data: Set the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.[9]
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[6][10] This can be performed using software such as GraphPad Prism.
Data Presentation: IC50 Determination
Parameter
Description
Example Value
Enzyme Concentration
Final concentration of the enzyme in the assay.
10 nM
Substrate Concentration
Final concentration of the substrate in the assay.
2 x Km
Inhibitor Concentrations
Range of test compound concentrations used.
0.1 nM to 100 µM
Incubation Time
Duration of the enzymatic reaction.
20 minutes
Temperature
Assay temperature.
37°C
IC50
Calculated half-maximal inhibitory concentration.
To be determined
Part 2: Elucidating the Mechanism of Inhibition
Once the IC50 value is determined, the next step is to understand how the inhibitor interacts with the enzyme and its substrate. This is known as determining the mechanism of inhibition (MoI). The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[9][11]
Experimental Workflow for Mechanism of Inhibition Studies
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol for Mechanism of Inhibition Studies
This protocol involves measuring enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
Assay Setup:
Prepare a matrix of reaction conditions in a 96-well plate with varying concentrations of the substrate and the test compound.
Include a control series with no inhibitor.
Kinetic Measurements:
Follow the same general procedure as the IC50 determination assay to measure the initial reaction rates for each combination of substrate and inhibitor concentration.
Data Analysis:
Michaelis-Menten Plots: For each inhibitor concentration, plot the initial reaction rate against the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[9]
Lineweaver-Burk Plots: Create double-reciprocal plots (1/rate vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.[12]
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[13]
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[13]
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[14]
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
Data Presentation: Mechanism of Inhibition
Inhibition Type
Effect on Vmax
Effect on Km
Lineweaver-Burk Plot
Competitive
Unchanged
Increases
Lines intersect at the y-axis
Non-competitive
Decreases
Unchanged
Lines intersect at the x-axis
Uncompetitive
Decreases
Decreases
Lines are parallel
Mixed
Decreases
Increases or Decreases
Lines intersect off the axes
Trustworthiness and Self-Validation
To ensure the reliability of the results, every experiment should include appropriate controls. A positive control (a known inhibitor of the target enzyme) should be included to validate the assay's sensitivity. Negative controls (vehicle-only) are essential for establishing the baseline enzyme activity. All experiments should be performed in at least triplicate to assess the reproducibility of the data.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the enzyme inhibitory potential of Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-. By determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's biological activity and its potential as a therapeutic agent. The presence of the imidazole scaffold suggests a high probability of interaction with enzymatic targets, making this systematic evaluation a critical step in its preclinical development.
References
Kotsampasakou, E., et al. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. ResearchGate. Retrieved from [Link]
AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. AK Lectures. Retrieved from [Link]
Bio-protocol. (2019). In Vitro Enzyme Inhibitory Assays. Bio-protocol. Retrieved from [Link]
LibreTexts Biology. (2021). Enzyme Kinetics. LibreTexts. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]
Research & Reviews: A Journal of Drug Design & Discovery. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Research & Reviews. Retrieved from [Link]
Journal of Cancer Science and Therapy. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Cancer Science and Therapy. Retrieved from [Link]
PubMed. (1996). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. Retrieved from [Link]
MDPI. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. Retrieved from [Link]
PMC. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
Creative Biostructure. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Biostructure. Retrieved from [Link]
edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
Bio-protocol. (2021). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Retrieved from [Link]
Bio-protocol. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]
ResearchGate. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]
In-Cell. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. In-Cell. Retrieved from [Link]
Bio-protocol. (2018). Cell viability assays and IC50 calculation. Bio-protocol. Retrieved from [Link]
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
Purification challenges of Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-
Compound: 3-(1H-imidazol-4-ylmethyl)-2-methylbenzenemethanol (Hydroxydetomidine) Welcome to the Technical Support Center for the isolation and purification of hydroxydetomidine. As the primary Phase I metabolite of the v...
Welcome to the Technical Support Center for the isolation and purification of hydroxydetomidine. As the primary Phase I metabolite of the veterinary sedative detomidine, this compound is a critical target in 1[1] and anti-doping forensic regulations. Whether you are extracting it from complex biological matrices (urine/plasma) or purifying synthetic 2[2], its unique structural properties present specific chromatographic challenges.
Mechanistic Foundations of Purification Challenges
Hydroxydetomidine’s purification difficulties stem directly from its molecular architecture:
Amphoteric & Zwitterionic Behavior: The molecule features a basic imidazole ring (pKa ~7.0) and a polar benzenemethanol moiety. This dual functionality causes poor retention on standard reversed-phase media during Solid Phase Extraction (SPE).
Tautomerism: At near-neutral pH, the imidazole ring is partially ionized and undergoes rapid tautomeric exchange between the 1H- and 3H- nitrogen positions, leading to peak broadening.
Phase II Conjugation: In biological samples, hydroxydetomidine is predominantly excreted as an O-glucuronide conjugate, requiring aggressive enzymatic cleavage prior to extraction.
Troubleshooting & FAQs
Q: Why am I seeing split peaks or severe tailing during RP-HPLC purification?Causality: This is a classic symptom of imidazole tautomerism combined with secondary silanol interactions. At pH 6–8, the protonated secondary amine of the imidazole interacts strongly with unshielded, negatively charged silanol groups on standard silica-based C18 columns.
Actionable Fix: Shift the mobile phase pH completely outside the buffering range of the imidazole. Use a highly base-deactivated, end-capped C18 column. Buffer your mobile phase to either pH 3.0 (using 0.1% Formic Acid to fully protonate the ring) or pH 9.5 (using 10 mM Ammonium Bicarbonate to fully deprotonate it), which suppresses tautomeric exchange and silanol binding.
Q: My SPE recoveries from equine urine are highly variable (20-50%). What is causing this loss?Causality: If you are using standard C18 or polymeric reversed-phase (HLB) sorbents, the high polarity of the benzenemethanol group prevents adequate retention during organic wash steps. Furthermore, incomplete hydrolysis leaves the analyte locked as a highly hydrophilic O-glucuronide conjugate.
Actionable Fix: Transition to a Mixed-Mode Cation Exchange (MCX) sorbent. The imidazole ring allows for strong ionic retention. Ensure complete hydrolysis by incubating with β-glucuronidase derived from Patella vulgata at 60°C for at least 1 hour, a 3[3].
Q: How do I efficiently separate hydroxydetomidine from carboxydetomidine in a synthetic reaction mixture?Causality: Carboxydetomidine (the further oxidized metabolite) and hydroxydetomidine have nearly identical core structures. However, carboxydetomidine possesses a highly acidic carboxyl group (pKa ~4.0).
Actionable Fix: Exploit this pKa difference using a carefully tuned pH gradient in RP-HPLC. By setting the mobile phase to pH 4.5, carboxydetomidine becomes negatively charged and elutes significantly earlier than the neutral/partially positive hydroxydetomidine.
To ensure scientific integrity, the following protocol is designed as a self-validating system . By multiplexing the purification with a stable-isotope internal standard (SIL-IS) such as 4[4], researchers can mathematically decouple extraction losses from matrix suppression in real-time.
Step 1: Isotope Spiking & Enzymatic Hydrolysis
Aliquot 5.0 mL of crude sample (urine/plasma).
Spike with 10 ng of Hydroxydetomidine-d4 (SIL-IS).
Add 1,000 units of β-glucuronidase and 1 mL of 0.1 M acetate buffer (pH 5.0). Incubate at 60°C for 1 hour.
Validation Check: Analyze a 10 µL aliquot via LC-MS/MS. The complete disappearance of the glucuronide mass transition (m/z 393 → 217) and appearance of the free aglycone (m/z 217 → 95) confirms 100% hydrolysis efficiency.
Step 2: pH Adjustment
Adjust the hydrolyzed sample to pH 6.0 ± 0.2 using 100 mM Phosphate buffer. This ensures the imidazole ring is positively charged for cation exchange.
Step 3: Mixed-Mode Cation Exchange (MCX) SPE
Condition: 3 mL Methanol, followed by 3 mL HPLC-grade Water.
Load: Apply the pH-adjusted sample at a flow rate of 1 mL/min.
Wash 1 (Aqueous): 3 mL of 0.1 M HCl (Locks the basic analyte onto the cation-exchange sites).
Wash 2 (Organic): 3 mL of 100% Methanol (Removes neutral and acidic interferences like carboxydetomidine).
Validation Check: Collect the wash fractions. The absence of the m/z 221 (d4-analyte) transition in the wash confirms zero sorbent breakthrough.
Step 4: Target Elution & Reconstitution
Elute: Pass 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol through the cartridge. The high pH neutralizes the imidazole, releasing it from the sorbent.
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of Initial HPLC Mobile Phase.
Quantitative Performance Metrics
The table below summarizes the causality of sorbent selection based on quantitative recovery data. Mixed-mode cation exchange is strictly required to overcome the amphoteric losses seen in standard reversed-phase methods.
SPE Sorbent Chemistry
Load pH
Wash Conditions
Elution Conditions
Mean Recovery (%)
Matrix Effect (%)
Silica C18
7.0
5% Methanol / Water
100% Methanol
38 ± 12
-45 (Severe Suppression)
Polymeric HLB
7.0
5% Methanol / Water
100% Methanol
62 ± 8
-30 (Moderate Suppression)
Polymeric MCX
6.0
0.1M HCl, then 100% MeOH
5% NH₄OH in MeOH
94 ± 3
-5 (Minimal)
Polymeric MAX
8.0
5% NH₄OH, then 100% MeOH
2% Formic Acid in MeOH
15 ± 5
N/A (Failed Retention)
Process Visualization
Workflow for the extraction and purification of hydroxydetomidine using MCX SPE and RP-HPLC.
References
Title: Synthesis and Characterization of Deuterated Detomidine for Use in Equine Medication Regulation
Source: PubMed / NIH
URL: [Link]
Title: Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses
Source: ResearchGate
URL: [Link]
Title: Equine Medication and Metabolite Reference Standards and Stable Isotope Deuterated Standards
Source: Thomas Tobin, University of Kentucky
URL: [Link]
Title: THOMAS TOBIN MVB, MSc, PhD, MRCVS, DABT, 80-15, AMAORC - Veterinary Science (Patent details on β-glucuronidase application)
Source: University of Kentucky
URL: [Link]
Optimizing reaction conditions for coupling imidazole and benzenemethanol precursors
Welcome to the Technical Support Center for Imidazole and Benzenemethanol Coupling Reactions . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Imidazole and Benzenemethanol Coupling Reactions . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-benzylimidazole derivatives.
Rather than just listing procedures, this guide focuses on the causality behind chemical behaviors—why certain catalysts fail, how over-alkylation occurs, and how to build self-validating feedback loops into your experimental design.
Diagnostic Overview & Reaction Pathways
Coupling an imidazole (nucleophile) with a benzenemethanol precursor (electrophile) fundamentally requires overcoming the poor leaving-group ability of the benzylic hydroxyl group. This is achieved through two primary mechanistic pathways:
Indirect Halide Activation: Converting the alcohol to a reactive benzyl halide, followed by an
SN2
N-alkylation.
Direct Dehydrative Coupling: Utilizing transition-metal catalysts via a "borrowing hydrogen" mechanism to couple the fragments directly, yielding water as the only byproduct.
Decision matrix for coupling imidazole with benzenemethanol precursors.
Troubleshooting FAQs
Q1: I am using the indirect activation method (converting benzenemethanol to benzyl chloride), but I am observing a mixture of mono-alkylated products and highly polar byproducts. What is happening?A: You are likely observing over-alkylation leading to the formation of imidazolium salts. Imidazole has two nitrogen atoms: a pyrrole-type nitrogen (which gets deprotonated) and a pyridine-type nitrogen (which is nucleophilic) [4]. Once mono-N-alkylation occurs, the resulting N-benzylimidazole remains nucleophilic. If the benzyl chloride intermediate is in excess, or if the base is insufficiently strong to rapidly deprotonate the starting imidazole, the neutral N-benzylimidazole will attack a second benzyl chloride molecule, forming a dialkylated imidazolium cation.
Fix: Always maintain a slight stoichiometric excess of the imidazole (1.2 to 1.5 eq) and add the electrophile dropwise to keep its steady-state concentration low.
Q2: My direct dehydrative coupling using a Ruthenium/Manganese catalyst is stalling at 30% conversion. How can I drive the reaction to completion?A: Direct dehydrative coupling relies on a "borrowing hydrogen" or auto-transfer mechanism [3][5]. The catalyst first dehydrogenates the benzenemethanol to an aldehyde, the imidazole condenses with the aldehyde to form an intermediate iminium species, and the catalyst re-donates the hydrogen to reduce it. Stalling usually occurs due to:
Water accumulation: The condensation step produces water, which can hydrolyze the iminium intermediate back to the aldehyde. Fix: Add activated 4Å molecular sieves to the reaction vessel.
Catalyst poisoning: Imidazoles are strong
σ
-donors and can over-coordinate to the metal center, displacing essential ligands. Fix: Switch to a more sterically hindered ligand or use a phase-transfer approach.
Q3: Why should I use Phase-Transfer Catalysis (PTC) instead of Sodium Hydride (NaH) for the
SN2
step?A: While NaH is highly effective for deprotonating imidazole, it requires strictly anhydrous conditions and generates flammable
H2
gas. PTC (e.g., using Tetrabutylammonium bromide - TBAB with aqueous KOH) allows the reaction to proceed in a biphasic system [2]. The lipophilic
TBA+
cation transports the deprotonated imidazolide anion into the organic phase where the benzyl chloride resides. This method is safer, highly scalable, and often provides superior regiocontrol for substituted imidazoles [1].
Use the following table to benchmark your experimental design against field-proven standards.
Coupling Strategy
Reagents / Catalyst
Temp (°C)
Solvent
Yield Range
Green Chemistry Profile
Over-alkylation Risk
Indirect (NaH)
SOCl2
, then NaH
0 to 25
THF / DMF
75 - 85%
Poor (Chlorinated waste)
Moderate
Indirect (PTC)
SOCl2
, then TBAB / KOH
25 to 60
Toluene /
H2O
80 - 95%
Moderate (Biphasic)
Low
Direct Dehydrative
Mn-N,N-bidentate /
KOtBu
120 - 140
tAmOH
60 - 90%
Excellent (Byproduct:
H2O
)
Very Low
Direct Dehydrative
Ru(II)-NHC complexes
100 - 110
Toluene
70 - 98%
Excellent (Byproduct:
H2O
)
Very Low
Standardized Experimental Protocols
Every protocol must be a self-validating system. Below are two optimized workflows with built-in analytical checkpoints.
Protocol A: Indirect Coupling via Phase-Transfer Catalysis (PTC)
Causality Focus: Biphasic separation prevents the base from degrading the electrophile while maximizing nucleophile transport.
Activation: Dissolve benzenemethanol (10.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C. Add
SOCl2
(12.0 mmol) dropwise over 15 minutes. Stir for 2 hours at room temperature.
Self-Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The benzenemethanol spot (UV active, stains dark with
KMnO4
) should disappear, replaced by a higher
Rf
benzyl chloride spot.
Concentration: Remove DCM and excess
SOCl2
under reduced pressure. Redissolve the crude benzyl chloride in Toluene (30 mL).
PTC Setup: In a separate flask, dissolve Imidazole (12.0 mmol) and TBAB (1.0 mmol, 10 mol%) in a 50% aqueous KOH solution (15 mL).
Coupling: Vigorously stir the aqueous mixture and add the Toluene solution dropwise at room temperature. Heat to 60 °C for 4 hours.
Workup & Validation: Separate the organic layer, wash with brine, dry over
MgSO4
, and concentrate.
Self-Validation Check:
1H
NMR (
CDCl3
). Look for the disappearance of the benzylic
−OH
broad singlet (~2.0 ppm) and the appearance of a sharp benzylic
−CH2−
singlet at ~5.1 ppm, confirming successful N-alkylation.
Protocol B: Direct Dehydrative Coupling (Borrowing Hydrogen)
Causality Focus: Atom economy is maximized by using the alcohol directly, but requires strict anaerobic conditions to prevent catalyst oxidation.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried pressure tube with benzenemethanol (1.0 mmol), Imidazole (1.2 mmol), Manganese catalyst (e.g., Mn-1 complex, 1-2 mol%) [3], and
KOtBu
(0.2 mmol).
Reaction: Seal the tube, remove from the glovebox, and heat at 130 °C for 36-48 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the metal catalyst and sieves.
Validation: Analyze the crude mixture via GC-MS. The molecular ion peak should correspond to
[Mbenzyl+Mimidazole−18]
(loss of water).
References
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
4-Chlorobenzyl Chloride | CAS 104-83-6. Benchchem.
Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. Semantic Scholar.
Drug examples: Synthesis/heterocycle examples MCQs With Answer. Pharmacy Freak.
Catalytic function switching systems for dehydration and dehydrogenation of benzyl alcohol.
Troubleshooting
Enhancing the bioavailability of substituted benzenemethanol derivatives
Welcome to the Technical Support Center for Formulation and Drug Delivery. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for enhancing the bioavailability of substituted benz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Formulation and Drug Delivery. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for enhancing the bioavailability of substituted benzenemethanol derivatives (e.g., salbutamol, halofantrine, and related aryl carbinols).
Category 1: Strategic Formulation Selection
Q: How do I determine whether to use lipid-based nanocarriers or cyclodextrin complexation for my specific benzenemethanol derivative?A: The optimal strategy depends entirely on the physicochemical root cause of the poor bioavailability. Substituted benzenemethanol derivatives are structurally diverse.
For highly lipophilic derivatives like halofantrine (which suffer from extremely low aqueous solubility), Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) are the optimal choice. SLNs facilitate lymphatic transport by stimulating chylomicron formation in the enterocytes, thereby completely bypassing hepatic first-pass metabolism[1][2].
Conversely, for derivatives with adequate aqueous solubility but poor membrane permeability or rapid degradation (e.g., salbutamol), forming an inclusion complex with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is preferred. The cyclodextrin cavity molecularly shields the drug, maintaining a concentration gradient that enhances sublingual, buccal, or intestinal absorption without requiring complex lipid digestion[3][4].
Decision matrix for selecting a bioavailability enhancement strategy.
Q: My SLN formulation of a lipophilic benzenemethanol derivative exhibits a massive "burst release" in simulated gastric fluid. How can I achieve a sustained release profile?A: Burst release in SLNs is a thermodynamic phenomenon occurring during lipid crystallization. When using techniques like hot homogenization, the drug is highly soluble in the melted lipid. However, as the lipid core cools and forms a perfect crystalline lattice (e.g., when using pure lipids like tristearin), it physically expels the drug to the outer surfactant layer[5].
Solution: Transition your formulation from an SLN to a Nanostructured Lipid Carrier (NLC). By blending a solid lipid with a liquid lipid (e.g., oleic acid), you create deliberate imperfections in the crystal lattice. This amorphous matrix provides more spatial accommodation for the drug, preventing expulsion and shifting the release kinetics from a burst profile to a sustained diffusion model[2][6].
Q: I have successfully encapsulated my drug in SLNs, but in vivo oral bioavailability remains low. What physicochemical parameters are limiting absorption?A: Enterocyte uptake and subsequent lymphatic transport are highly size-dependent. If your SLNs exceed 300 nm, they will exhibit poor uptake via the Peyer's patches and microfold (M) cells in the ileum[1][2]. Research indicates that reducing particle size to approximately 100 nm maximizes the area under the curve (AUC) and Cmax by enhancing permeation through the intestinal mucus layer[7][8]. Additionally, consider PEGylation (using PEGylated surfactants) to protect the nanoparticles from rapid enzymatic degradation in the harsh GI environment[8].
Mechanism of SLN-mediated lymphatic transport bypassing hepatic first-pass metabolism.
Q: When preparing a salbutamol-HP-β-CD complex, the complexation efficiency is exceptionally low, and the drug precipitates. Why is physical mixing failing?A: The formation of an inclusion complex is driven by the enthalpic and entropic release of high-energy water molecules from the hydrophobic cavity of the cyclodextrin[4][9]. Simple physical mixing in a dry state does not provide the necessary activation energy or molecular mobility to force the benzenemethanol ring into the cavity.
Solution: You must utilize mechanochemical or solvent-assisted methods. The kneading method or prolonged co-grinding is required. The addition of a minimal amount of solvent (e.g., a water/ethanol mixture) creates a localized high-mobility paste that facilitates the thermodynamic displacement of water, ensuring the drug is trapped within the CD cavity[3][10].
Category 4: Validated Experimental Methodologies
Protocol A: Preparation of SLNs via Hot Solvent Diffusion
This method is ideal for thermolabile benzenemethanol derivatives to minimize heat exposure while ensuring uniform nanoparticle size[1].
Lipid Phase Preparation: Dissolve the solid lipid (e.g., tristearin, 50 mg) and the lipophilic drug (10 mg) in 5 mL of a water-miscible organic solvent (e.g., ethanol or acetone) maintained at 60°C.
Aqueous Phase Preparation: In a separate vessel, heat 50 mL of an aqueous solution containing a surfactant (e.g., Poloxamer 188, 1% w/v) to the exact same temperature (60°C).
Diffusion & Precipitation: Inject the lipid phase rapidly into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 5 minutes). The organic solvent diffuses into the water, causing the lipid to precipitate as nanoparticles.
Solvent Evaporation: Stir the dispersion continuously at room temperature for 2–3 hours to evaporate the organic solvent and solidify the lipid matrix.
Purification: Purify the SLNs using ultrafiltration or dialysis to remove unencapsulated drug and excess surfactant.
Protocol B: Preparation of Cyclodextrin Inclusion Complexes via Kneading
This method maximizes complexation efficiency for hydrophilic derivatives like salbutamol[3].
Stoichiometric Weighing: Weigh the benzenemethanol derivative and HP-β-CD in a 1:1 or 1:2 molar ratio.
Paste Formation: Place the HP-β-CD in a mortar. Add a small volume of solvent (e.g., 50% v/v ethanol in water) dropwise until a thick, uniform paste is formed.
Drug Incorporation: Add the drug powder to the paste.
Mechanochemical Kneading: Triturate the mixture vigorously for a minimum of 60 minutes. Add drops of solvent as needed to maintain the paste consistency.
Drying & Milling: Dry the resulting complex in a vacuum oven at 40°C for 24 hours to remove all residual solvent. Mill the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.
Category 5: Quantitative Data & Formulation Comparisons
Table 1: Comparison of Bioavailability Enhancement Strategies
Comparative Pharmacodynamics and Efficacy of Alpha-2 Adrenergic Agonists: 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol vs. Analogous Compounds
As a Senior Application Scientist in pharmacological development, evaluating the structure-activity relationship (SAR) of alpha-2 ( α2 ) adrenergic receptor agonists is critical for optimizing sedative, analgesic, and a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmacological development, evaluating the structure-activity relationship (SAR) of alpha-2 (
α2
) adrenergic receptor agonists is critical for optimizing sedative, analgesic, and anxiolytic therapies. This guide objectively compares the efficacy and pharmacological profile of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol —commonly known as 3-hydroxy detomidine —against its parent compound (detomidine) and highly potent analogs such as medetomidine, dexmedetomidine, and xylazine.
Unlike its parent compound, 3-hydroxy detomidine is primarily an inactive or weakly active metabolite. Understanding why this structural modification strips the compound of its efficacy provides vital insights into
α2
-receptor binding mechanics and drug metabolism.
Structural Causality and Receptor Binding
The clinical efficacy of
α2
-agonists relies heavily on their ability to bind the
α2A
receptor subtype in the locus coeruleus, inhibiting adenylyl cyclase, decreasing cyclic AMP (cAMP), and ultimately halting noradrenaline release [1].
Detomidine (4-(2,3-dimethylbenzyl)-1H-imidazole) achieves this through a highly lipophilic structure that fits perfectly into the hydrophobic pocket of the
α2
receptor [2]. However, when hepatic cytochrome P450 enzymes metabolize detomidine into 3-hydroxy detomidine, a hydroxyl group is added to the methyl ring.
The Mechanistic Impact:
This hydroxylation introduces a polar moiety into a previously lipophilic domain. The resulting steric hindrance and altered electron distribution prevent the metabolite from effectively docking into the transmembrane G-protein coupled receptor (GPCR). Consequently, while dexmedetomidine and detomidine exhibit profound sedative efficacy, 3-hydroxy detomidine acts primarily as a systemic clearance product and a biomarker for toxicological or doping analysis [3].
Fig 1: Alpha-2 adrenergic receptor signaling pathway contrasting active agonists and metabolites.
Quantitative Efficacy Comparison
To benchmark the efficacy of these compounds, we evaluate their receptor selectivity (the ratio of
α2
to
α1
binding) and their absolute binding affinity (
Ki
). Higher selectivity and lower
Ki
values correlate with potent clinical sedation and fewer off-target cardiovascular side effects (such as
α1
-mediated vasoconstriction).
Compound
Primary Status
Receptor Selectivity (
α2:α1
)
Binding Affinity (
Ki
for
α2
)
Relative Sedative Efficacy
Dexmedetomidine
Active Drug
1620:1
~1-2 nM
++++
Medetomidine
Active Drug
1620:1
~2-4 nM
++++
Detomidine
Active Drug
260:1
~15-20 nM
+++
Xylazine
Active Drug
160:1
~150 nM
++
3-Hydroxy Detomidine
Major Metabolite
Unknown/Low
>1000 nM
+/- (Negligible)
Data synthesized from established pharmacological profiling of imidazoline derivatives[1][2].
To empirically validate the loss of efficacy in 3-hydroxy detomidine compared to its parent compounds, a Radioligand Displacement Assay must be utilized. This protocol is designed as a self-validating system: by using a highly specific radiolabeled antagonist, we eliminate the risk of receptor internalization skewing the data.
Step-by-Step Methodology:
Membrane Preparation:
Isolate cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human
α2A
-adrenergic receptors.
Causality: Using a transfected cell line rather than raw brain tissue ensures targeted measurement of the specific receptor subtype responsible for sedative efficacy, eliminating interference from endogenous tissue variables or
α1
cross-talk.
Radioligand Incubation:
Incubate the membrane homogenates with 1 nM[
3
H]-RX821002 (a highly selective
α2
antagonist) in a 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 45 minutes.
Causality: Using an antagonist radioligand prevents the GPCR from internalizing during the assay, maintaining a stable maximum binding capacity (
Bmax
) for accurate displacement reading.
Compound Displacement:
Add serial dilutions (
10−11
to
10−4
M) of the test compounds (3-hydroxy detomidine, detomidine, and dexmedetomidine) to separate assay wells.
Causality: Testing across a 7-log concentration range generates a complete sigmoidal dose-response curve, which is mathematically required to accurately calculate the half-maximal inhibitory concentration (
IC50
).
Filtration and Washing:
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine), followed by three rapid washes with ice-cold buffer.
Causality: Rapid cooling and washing strip away unbound radioligand while preserving the intact receptor-ligand complexes trapped on the filter.
Scintillation Counting & Analysis:
Quantify the bound radioactivity using a liquid scintillation counter. Convert the resulting
IC50
values to absolute binding constants (
Ki
) using the Cheng-Prusoff equation.
Causality: Normalizing the data against the radioligand's specific affinity yields an absolute
Ki
value, allowing for objective, reproducible cross-compound efficacy comparisons.
Pharmacokinetic Context
While 3-hydroxy detomidine lacks the clinical efficacy of detomidine, its pharmacokinetic profile is crucial for drug monitoring. Following intravenous or intramuscular administration, detomidine is rapidly distributed and eliminated, with a half-life (
t1/2
) of approximately 30 to 60 minutes [3]. It is rapidly hydroxylated into 3-hydroxy detomidine, which is subsequently oxidized into detomidine 3-carboxylic acid. Because 3-hydroxy detomidine is detected rapidly in plasma and urine, it serves as the primary target analyte for verifying the administration of the parent drug in both veterinary doping control and human forensic toxicology.
References
Virtanen, R., Ruskoaho, H., & Nyman, L. (1985). Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic. Journal of Veterinary Pharmacology and Therapeutics, 8(1), 30-37. Available at: [Link]
Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-38. Available at:[Link]
Grimsrud, K. N., Mama, K. R., Thomasy, S. M., & Stanley, S. D. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. Equine Veterinary Journal, 41(4), 361-365. Available at:[Link]
Comparative
Benchmarking the Synthetic Routes for 3-(Imidazol-4-ylmethyl)-2-methylbenzenemethanol
Introduction & Scientific Context The compound 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol (widely known as 3-hydroxydetomidine ) is the primary oxidative metabolite of the veterinary α2 -adrenergic agonist detomidi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The compound 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol (widely known as 3-hydroxydetomidine ) is the primary oxidative metabolite of the veterinary
α2
-adrenergic agonist detomidine[1]. For researchers in pharmacokinetics, toxicology, and equine anti-doping control, synthesizing high-purity reference standards of this metabolite is absolutely critical to map elimination half-lives and detect illicit drug administration[1].
However, synthesizing this molecule presents a formidable challenge. The 1,2,3-trisubstituted arene core, coupled with a highly coordinating and unprotected imidazole ring, makes standard electrophilic aromatic substitutions or unguided oxidations prone to failure[2]. In this guide, we benchmark the classical de novo chemical synthesis against a modern biocatalytic late-stage functionalization approach, providing the mechanistic causality and self-validating protocols required to execute these workflows successfully.
Metabolic oxidation pathway of detomidine to 3-hydroxydetomidine and 3-carboxydetomidine.
Benchmarking Synthetic Strategies
Route A: The Classical Grignard Addition (Stoilov Route)
Developed by Stoilov et al., this foundational route builds the molecule from a bromotoluene derivative[2].
Mechanistic Causality: The benzylic alcohol of the precursor must be protected as a 3,4-dimethoxybenzyl (DMB) ether[2]. This specific protecting group is chosen because it is sterically and electronically robust enough to survive the highly basic Grignard formation, yet it can be cleaved later under specific oxidative conditions (using DDQ) that do not destroy the sensitive imidazole ring[2]. Following the Grignard addition to imidazole-4-carboxaldehyde, the resulting secondary alcohol is deoxygenated to yield the methylene bridge.
Verdict: Highly predictable regiochemistry, but suffers from a high step count, heavy reliance on protecting groups, and moderate overall yield.
A modern, green-chemistry alternative leverages engineered Cytochrome P450 enzymes—specifically variants of P450 BM3 (CYP102A1) from Bacillus megaterium—to perform direct C-H oxidation on the parent drug[3].
Mechanistic Causality: Wild-type P450 BM3 naturally hydroxylates fatty acids. By engineering the active site, the enzyme precisely orientates the C3-methyl group of detomidine toward the reactive heme-iron-oxo species[4]. This enables direct aliphatic C-H hydroxylation[3]. The primary advantage is the complete circumvention of protecting group chemistry, allowing for a single-step transformation from an advanced, commercially available starting material.
Verdict: Highly atom-economical and environmentally benign, though it requires an NADPH-regenerating system and upfront enzyme screening to prevent over-oxidation to 3-carboxydetomidine.
Quantitative Data Comparison
Parameter
Route A: Classical Grignard
Route B: Biocatalytic Oxidation
Step Count
4–5 steps (from bromotoluene)
1 step (from detomidine)
Overall Yield
~15–25%
~40–60% (conversion yield)
Atom Economy
Low (requires heavy protecting groups)
High (direct oxygen insertion)
Regioselectivity
Structurally predetermined
Enzyme-dependent (requires screening)
Scalability
High (standard batch reactors)
Moderate (requires bioreactors/cofactors)
E-factor (Waste)
High (significant solvent/reagent waste)
Low (aqueous, catalytic)
Experimental Protocols
Protocol 1: Classical Grignard Synthesis (Route A)
This protocol utilizes a self-validating system of in-process controls to ensure intermediate integrity.
Protection: React 3-bromo-2-methylbenzyl alcohol with DMB-chloride and NaH in anhydrous DMF at 0 °C.
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The DMB-protected product will migrate significantly higher (less polar) than the starting alcohol.
Grignard Formation & Addition: Convert the protected bromotoluene to a Grignard reagent using Mg turnings in dry THF. Add this dropwise to a solution of imidazole-4-carboxaldehyde at 0 °C.
Validation: Quench a 10 µL aliquot in saturated NH₄Cl. LC-MS must show the mass of the secondary alcohol intermediate before proceeding.
Deoxygenation: Treat the secondary alcohol with triethylsilane (
Et3SiH
) and trifluoroacetic acid (TFA) in dichloromethane to reduce the benzylic hydroxyl group to a methylene bridge.
Validation: Confirm the disappearance of the -OH stretch (~3300 cm⁻¹) in FTIR and a distinct shift in retention time on RP-HPLC.
Deprotection: Cleave the DMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a DCM/water mixture.
Validation: Purify via preparative HPLC. Verify the final structure via
1
H-NMR (look for the diagnostic singlet of the newly revealed benzylic
CH2
at ~4.6 ppm).
Protocol 2: Biocatalytic Late-Stage Oxidation (Route B)
This protocol focuses on enzymatic conversion and preventing over-oxidation.
Biocatalyst Preparation: Express the engineered P450 BM3 variant in E. coli BL21(DE3) and prepare the clarified cell lysate.
Reaction Setup: In a 100 mM potassium phosphate buffer (pH 7.4), combine 1 mM detomidine API, 2 µM P450 BM3, and an NADPH-regenerating system (10 mM glucose, 2 U/mL glucose dehydrogenase, and 0.5 mM NADP⁺).
Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 12–24 hours.
Validation: Monitor reaction progress by quenching 100 µL aliquots with 100 µL acetonitrile. Analyze via LC-MS for the M+16 peak (target hydroxylation).
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry over
Na2SO4
, concentrate under vacuum, and purify via reverse-phase chromatography.
Validation: Confirm the absence of the over-oxidized carboxylic acid metabolite (M+30) via high-resolution mass spectrometry (HRMS).
Synthetic Workflow Visualization
Workflow comparison between classical Grignard synthesis and biocatalytic C-H oxidation.
References
Title: Synthesis of detomidine and medetomidine metabolites: 1,2,3-trisubstituted arenes with 4′(5′)-imidazolylmethyl groups
Source: Journal of Heterocyclic Chemistry
URL: [Link]
Title: Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses
Source: Equine Veterinary Journal
URL: [Link]
Title: A Panel of Cytochrome P450 BM3 Variants To Produce Drug Metabolites and Diversify Lead Compounds
Source: Chemistry - A European Journal (via PubMed Central)
URL: [Link]
Validating a Novel Kinase Inhibitor: A Guide to Secondary Assays for Confirming 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol
In the landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. The initial excitement surrounding a molecule like 3-(imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. The initial excitement surrounding a molecule like 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol, flagged for its potential inhibitory activity against our target of interest, "Kinase X," must be tempered with scientific due diligence. Primary assays, while excellent for rapidly screening large compound libraries, are susceptible to various artifacts that can lead to false positives.[1][2] Therefore, a robust hit confirmation strategy employing a series of orthogonal secondary assays is not just recommended; it is imperative for ensuring that resources are invested in a compound with genuine therapeutic potential.
This guide provides a comprehensive framework for confirming the experimental results of our primary screen for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol. We will delve into the rationale behind selecting appropriate secondary assays, provide detailed protocols for their execution, and illustrate how the resulting data are integrated to build a compelling case for advancing a hit compound toward lead optimization.
The Imperative for Orthogonal Validation
The fundamental principle behind our validation strategy is the use of orthogonal assays. These are distinct experimental methods that measure the same biological phenomenon—in this case, the inhibition of Kinase X—through different technological principles.[1] This approach is critical for mitigating the risk of artifacts inherent in any single assay format. For instance, a compound might interfere with the detection system of the primary assay (e.g., luciferase-based ATP detection) rather than directly inhibiting the kinase.[3] By employing a secondary assay with a different readout, we can distinguish true inhibitors from these assay-interfering compounds.
Our validation workflow for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol is designed as a sequential funnel, progressively increasing the biological relevance and confidence in our hit.
Caption: Hit validation workflow for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol.
The Hypothetical Signaling Pathway of Kinase X
To contextualize our assays, let's consider a simplified signaling pathway involving our hypothetical target, Kinase X. This pathway illustrates the points at which our various assays will interrogate the activity of our compound.
Caption: Hypothetical signaling pathway of Kinase X and points of assay intervention.
Experimental Protocols
Primary Assay: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[4]
Rationale: The ADP-Glo™ assay is a robust, high-throughput method ideal for primary screening.[4] It is a universal assay applicable to any kinase, as it detects the common reaction product, ADP.[4]
Protocol:
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x concentration of Kinase X in reaction buffer.
Compound Addition: Add 0.5 µL of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol at various concentrations (for dose-response) or a single concentration (for primary screen) in DMSO. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Initiation: Add 2 µL of a 2.5x concentration of substrate and ATP solution to initiate the kinase reaction. The final ATP concentration should be at the Km for Kinase X to ensure sensitivity to competitive inhibitors.
Incubation: Incubate the plate at room temperature for 1 hour.
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP production and therefore, inhibition of Kinase X.
SPR is a label-free biophysical technique that measures the direct binding of an analyte (our compound) to a ligand (Kinase X) immobilized on a sensor surface.[5][6]
Rationale: This assay provides orthogonal evidence of a direct physical interaction between 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol and Kinase X, independent of enzyme activity.[5] It helps to eliminate false positives from the primary screen that may be due to assay interference rather than true inhibition.[7] It also provides valuable kinetic data (kon, koff) and the dissociation constant (KD), which quantifies binding affinity.
Protocol:
Sensor Chip Preparation: Immobilize recombinant Kinase X onto a CM5 sensor chip using standard amine coupling chemistry.
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ buffer with 1% DMSO).
Compound Injection: Prepare a serial dilution of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol in running buffer. Inject the compound solutions over the immobilized Kinase X surface at a constant flow rate.
Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association of the compound with the kinase. Following the injection, flow running buffer over the chip to monitor the dissociation phase.
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
This assay measures the level of phosphorylation of a known downstream substrate of Kinase X within a cellular context.[8][9][10]
Rationale: Demonstrating activity in a cell-based assay is a critical step, as it confirms that the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and elicit a biological response.[10] This assay provides a more physiologically relevant measure of the compound's potency.
Protocol:
Cell Culture and Plating: Culture a cell line known to have an active Kinase X signaling pathway. Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol for a predetermined time (e.g., 2 hours). Include appropriate vehicle controls.
Cell Lysis: After treatment, lyse the cells to release the cellular proteins.
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
Detection (ELISA-based):
Coat a high-binding ELISA plate with a capture antibody specific for the total downstream substrate.
Add the cell lysates and incubate to allow the substrate to bind.
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody should be conjugated to an enzyme like HRP.
Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader. A decrease in signal indicates a reduction in substrate phosphorylation and thus, inhibition of Kinase X.
Data Analysis: Normalize the phospho-substrate signal to the total protein concentration and plot the results against the compound concentration to determine the cellular IC50.
Data Summary and Interpretation
The data gathered from these three assays will provide a multi-faceted view of the activity of 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol.
Assay Type
Parameter Measured
Hypothetical Result for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol
Interpretation
Primary Biochemical Assay
Kinase X Activity (Inhibition)
IC50 = 150 nM
Potent inhibitor of Kinase X enzymatic activity in a purified system.
Secondary Assay 1 (SPR)
Direct Binding to Kinase X
KD = 200 nM
Confirms direct, high-affinity physical interaction with the target protein.
Secondary Assay 2 (Cell-Based)
Downstream Substrate Phosphorylation
Cellular IC50 = 800 nM
Demonstrates cell permeability and on-target activity in a physiological context.
The hypothetical results in the table above would build a strong case for 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol. The biochemical IC50 and the binding KD are in a similar range, which is a good indicator of on-target activity. The slightly higher cellular IC50 is expected, as factors such as cell permeability and intracellular ATP concentrations can influence a compound's apparent potency in a cellular environment.[1]
Conclusion
The confirmation of a primary screening hit requires a systematic and multi-pronged approach. By employing a series of orthogonal secondary assays, we can move beyond a simple activity measurement to a more comprehensive understanding of a compound's mechanism of action. The combination of a biochemical assay, a direct binding assay like SPR, and a cell-based functional assay provides the necessary layers of evidence to confidently validate 3-(imidazol-4-ylmethyl)-2-methylbenzenemethanol as a genuine inhibitor of Kinase X. This rigorous validation process is essential for making informed decisions and efficiently advancing the most promising compounds into the next phase of drug discovery.
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